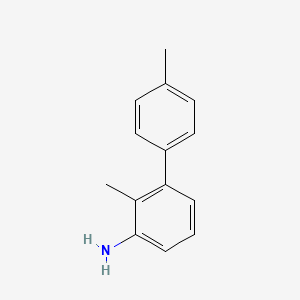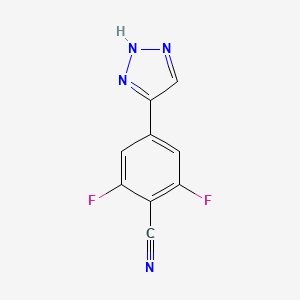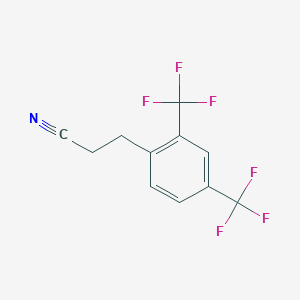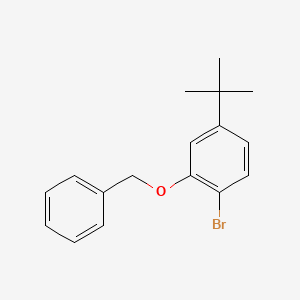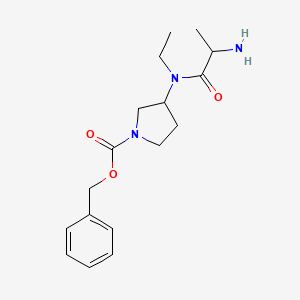
Benzyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate is a complex organic compound with a molecular formula of C16H24N2O3. This compound is known for its unique structure, which includes a pyrrolidine ring, an amino group, and a benzyl ester. It is often used in various scientific research applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable precursor, such as 3-chloropropylamine, with an aldehyde or ketone.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Amidation Reaction: The final step involves the amidation of the pyrrolidine ring with an appropriate amine, such as N-ethylpropanamide, to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves the use of automated synthesis equipment to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled reaction conditions and scalability.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
Benzyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
Benzyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
- Benzyl 3-pyrroline-1-carboxylate
- Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- N-benzyloxycarbonyl 3-pyrroline
Uniqueness
Benzyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in scientific research and industry.
特性
分子式 |
C17H25N3O3 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
benzyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O3/c1-3-20(16(21)13(2)18)15-9-10-19(11-15)17(22)23-12-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12,18H2,1-2H3 |
InChIキー |
LBMAWUIRMVOMKZ-UHFFFAOYSA-N |
正規SMILES |
CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


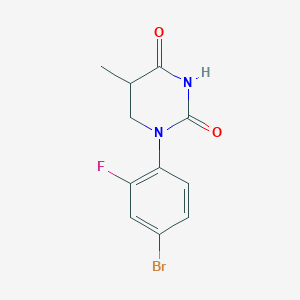


![2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B14779425.png)
![2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14779432.png)
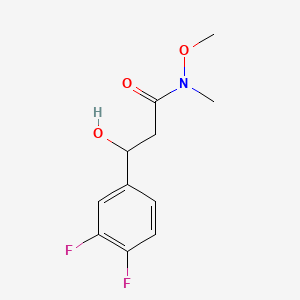
![(1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B14779443.png)

![2-amino-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B14779451.png)

